![molecular formula C13H12FNS B2807167 2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}ANILINE CAS No. 915923-49-8](/img/structure/B2807167.png)
2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}ANILINE
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Overview
Description
2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}ANILINE is an organic compound with the molecular formula C13H12FNS It is characterized by the presence of a fluorobenzyl group attached to a sulfanyl aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}ANILINE typically involves the reaction of 3-fluorobenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
3-Fluorobenzyl chloride+AnilineNaOH, Refluxthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}ANILINE can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Fluorinated compounds are known for their enhanced biological activity. Research indicates that derivatives of 2-{[(3-fluorophenyl)methyl]sulfanyl}aniline exhibit significant antimicrobial properties. For instance, studies have shown that similar fluorinated sulfonamides demonstrate potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The incorporation of fluorine enhances the pharmacokinetic and pharmacodynamic profiles of these compounds, making them effective in treating infections caused by resistant strains .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies reveal that fluorinated aniline derivatives can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. Molecular docking studies suggest that these compounds interact favorably with key protein targets involved in cancer progression, enhancing their efficacy compared to non-fluorinated analogs .
Polymer Chemistry
Fluorinated compounds often enhance the thermal stability and chemical resistance of polymers. Research has indicated that incorporating this compound into polymer matrices can improve their mechanical properties and resistance to solvents. This is particularly relevant in developing materials for coatings and adhesives that require high durability under harsh conditions .
Pesticide Development
The unique properties of fluorinated compounds make them suitable candidates for developing new pesticides. Studies have demonstrated that similar compounds possess insecticidal properties against common agricultural pests. The introduction of fluorine atoms can modify the behavior of these compounds, leading to increased potency and reduced environmental impact compared to traditional pesticides .
Case Studies
Mechanism of Action
The mechanism of action of 2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}ANILINE involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the fluorobenzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Fluorobenzyl)sulfanyl]aniline
- 2-[(4-Fluorobenzyl)sulfanyl]aniline
- 2-[(3-Chlorobenzyl)sulfanyl]aniline
Comparison
2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}ANILINE is unique due to the specific positioning of the fluorine atom on the benzyl group, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research .
Biological Activity
2-{[(3-Fluorophenyl)methyl]sulfanyl}aniline, a compound featuring a fluorinated aromatic moiety and a sulfanyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures display significant antimicrobial properties. For instance, derivatives of aniline have been shown to inhibit various bacterial strains and fungi. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane penetration and bioactivity against microbial pathogens .
Anticancer Potential
Research has demonstrated that aniline derivatives exhibit cytotoxic effects against several cancer cell lines. For example, compounds with similar structural motifs have been tested for their efficacy against breast (MCF-7), colon (Caco-2), and prostate (PC-3) cancer cells. The IC50 values for these compounds suggest moderate to potent activity, with some derivatives showing significant selectivity towards cancer cells over normal cells .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various models. Compounds with sulfanyl groups are known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vivo studies suggest that these compounds can reduce inflammation in rodent models of arthritis .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Key factors include:
- Fluorine Substitution : The position and number of fluorine atoms on the aromatic ring significantly affect the compound's potency. Studies indicate that para-substituted fluorine enhances activity compared to ortho or meta substitutions .
- Sulfanyl Group : The presence of the sulfanyl moiety is crucial for biological activity, as it participates in hydrogen bonding and enhances interactions with biological targets .
Case Studies
- Antimicrobial Testing : A study evaluated the antimicrobial activity of various aniline derivatives, including those structurally similar to this compound. The findings indicated that these compounds exhibited minimum inhibitory concentrations (MIC) ranging from 0.5 to 32 µg/mL against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Assays : In vitro assays were conducted on MCF-7 and PC-3 cell lines, revealing that certain derivatives showed IC50 values below 20 µM, indicating promising anticancer properties .
- Inflammatory Pain Models : In a rodent model of inflammatory pain induced by Complete Freund's Adjuvant (CFA), administration of related compounds resulted in significant reductions in mechanical hyperalgesia, suggesting potential therapeutic uses in pain management .
Properties
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNS/c14-11-5-3-4-10(8-11)9-16-13-7-2-1-6-12(13)15/h1-8H,9,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCSNOYPODGHNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SCC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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